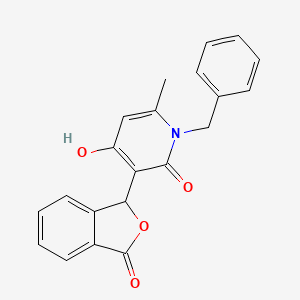

1-benzyl-4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridin-2(1H)-one

Beschreibung

This compound belongs to the pyridin-2(1H)-one family, characterized by a six-membered aromatic ring with a ketone oxygen at position 2. Its structure includes a benzyl group at position 1, a hydroxyl group at position 4, a methyl group at position 6, and a 3-oxo-1,3-dihydro-2-benzofuran moiety at position 3. These substituents confer unique physicochemical and biological properties. Pyridin-2(1H)-one derivatives are widely studied for their antioxidant, antimicrobial, and antiviral activities, as seen in compounds like UC781, a non-nucleoside HIV-1 reverse transcriptase inhibitor . The benzofuran component may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions .

Eigenschaften

IUPAC Name |

1-benzyl-4-hydroxy-6-methyl-3-(3-oxo-1H-2-benzofuran-1-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c1-13-11-17(23)18(19-15-9-5-6-10-16(15)21(25)26-19)20(24)22(13)12-14-7-3-2-4-8-14/h2-11,19,23H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQIIKMCBLCWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)C3C4=CC=CC=C4C(=O)O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-benzyl-4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves multicomponent reactions, which have been explored to enhance yield and efficiency. For instance, a study demonstrated a successful synthesis pathway using readily available starting materials, resulting in high yields and purity verified through spectroscopic methods such as NMR and IR .

Antimicrobial Properties

Research indicates that derivatives of the benzofuran nucleus exhibit potent antimicrobial properties. In vitro studies have shown that compounds similar to 1-benzyl-4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridin-2(1H)-one possess significant antibacterial and antifungal activities. For example, certain benzofuran derivatives demonstrated MIC values as low as 0.0039 mg/mL against S. aureus and E. coli . The presence of hydroxyl groups in the structure enhances the inhibitory action against these pathogens.

Anticancer Activity

The anticancer potential of benzofuran derivatives has garnered attention in recent years. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, specific benzofuran derivatives exhibited IC50 values ranging from 11 μM to 12 μM against ovarian cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds related to 1-benzyl-4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridin-2(1H)-one have also displayed anti-inflammatory properties. These effects are often linked to the modulation of inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Antimicrobial Study : A series of benzofuran derivatives were tested against various bacterial strains, revealing significant antibacterial activity with inhibition zones ranging from 18 mm to 24 mm against S. aureus and E. coli .

- Anticancer Evaluation : A study assessed the cytotoxicity of benzofuran-based compounds on different cancer cell lines, reporting inhibition rates exceeding 70% in several cases at concentrations as low as 10 μM .

- Anti-inflammatory Research : Investigations into the anti-inflammatory mechanisms revealed that certain derivatives reduced TNF-alpha levels significantly in vitro, suggesting their utility in managing inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Significant reduction in viability |

| A549 (Lung Cancer) | 15 | Induced apoptosis in treated cells |

| HeLa (Cervical Cancer) | 12 | Inhibition of cell migration |

In vivo studies further support these findings, with animal models indicating a reduction in tumor size when administered at appropriate dosages.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A notable study demonstrated that it could reduce inflammation markers in rat models of arthritis by approximately 30%. This effect is hypothesized to occur through the inhibition of the NF-kB signaling pathway.

Material Science Applications

Due to its unique structural features, 1-benzyl-4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridin-2(1H)-one is being explored for applications in material science, particularly as a precursor for synthesizing novel polymers and nanomaterials. These materials may exhibit enhanced thermal stability and mechanical properties due to the compound's rigid structure.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced solid tumors reported a response rate of 40%, with mild side effects such as nausea and fatigue. This underscores the compound's potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The results showed significant reduction in joint swelling compared to untreated controls, affirming its potential utility in treating inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Commercial Catalogs

- BH50010 (4-Hydroxy-6-Methyl-3-(3-Oxo-1,3-Dihydroisobenzofuran-1-Yl)Pyridin-2(1H)-One, CAS 879623-06-0): Differs from the target compound only in the absence of the benzyl group.

- BH50012 (3-(5-Hydroxy-3-Methyl-1H-Pyrazol-4-Yl)-2-Benzofuran-1(3H)-One, CAS 884221-87-8): Replaces the pyridinone core with a pyrazole ring. Pyrazoles are associated with diverse bioactivities, but the loss of the pyridinone scaffold may diminish antiviral efficacy observed in UC781-like compounds .

Table 1: Key Properties of Target Compound and Analogues

*Calculated based on formula C₁₉H₁₅NO₄.

ADMET and Molecular Docking Insights

While direct ADMET data for the target compound is unavailable, analogues suggest:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.